Product packaging for 2-Ethyl-6-methoxyindan-1-one(Cat. No.:)

2-Ethyl-6-methoxyindan-1-one

Cat. No.: B8713424
M. Wt: 190.24 g/mol
InChI Key: CRKUWGUJALBXJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-6-methoxyindan-1-one is a chemical compound belonging to the 1-indanone class, which are cyclic aromatic ketones. Researchers value 1-indanone derivatives as key synthetic intermediates and privileged scaffolds in medicinal chemistry due to their broad and potent biological activities . Studies on analogous structures indicate potential for this compound to be investigated in multiple research areas. In pharmaceutical research, 1-indanone derivatives have shown promise as potent antiviral, antibacterial, anti-inflammatory, and anticancer agents . They are also explored as treatments for neurodegenerative diseases, with some derivatives acting as cholinesterase inhibitors and inhibitors of amyloid-beta aggregation for Alzheimer's disease research . Furthermore, 1-indanones can be used in agricultural chemistry research as effective insecticides, fungicides, and herbicides . The specific molecular structure of this compound, featuring an ethyl substituent and a methoxy group, may influence its electron density and steric properties, potentially tailoring it for specific research applications, such as materials science or as a building block in organic synthesis . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O2 B8713424 2-Ethyl-6-methoxyindan-1-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

2-ethyl-6-methoxy-2,3-dihydroinden-1-one

InChI

InChI=1S/C12H14O2/c1-3-8-6-9-4-5-10(14-2)7-11(9)12(8)13/h4-5,7-8H,3,6H2,1-2H3

InChI Key

CRKUWGUJALBXJZ-UHFFFAOYSA-N

Canonical SMILES

CCC1CC2=C(C1=O)C=C(C=C2)OC

Origin of Product

United States

Chemical Transformations and Derivatizations of 2 Ethyl 6 Methoxyindan 1 One and Its Key Precursors

Functional Group Interconversions on the Indanone Ring

The indanone ring of 2-ethyl-6-methoxyindan-1-one possesses several reactive sites, including the carbonyl group, the aromatic ring, and the methoxy (B1213986) substituent, which can be selectively modified through various organic reactions.

While direct oxidation of the C-2 position of this compound to a carboxylic acid is not extensively documented in readily available literature, the synthesis of related indanone-2-carboxylic acids can be envisioned through established synthetic methodologies. One plausible route involves the oxidation of a suitable precursor, such as an enolate or a silyl (B83357) enol ether of the indanone, using strong oxidizing agents.

Another approach could involve the introduction of a carboxyl group at the C-2 position via carboxylation of the corresponding enolate with carbon dioxide. The synthesis of various carboxylic acids from aldehydes and alkenes through oxidation is a well-established field in organic chemistry, with numerous reagents and catalytic systems available to effect these transformations. organic-chemistry.orgnih.govorganic-chemistry.org For instance, the oxidation of aldehydes to carboxylic acids can be achieved using reagents like potassium permanganate, chromic acid, or through milder methods employing catalysts and molecular oxygen. organic-chemistry.orgnih.gov

General oxidation methods that could be adapted for the synthesis of indanone-2-carboxylic acid derivatives are summarized in the table below.

Oxidation Method Reagent/Catalyst Substrate Product
Permanganate OxidationKMnO4AldehydeCarboxylic Acid
Jones OxidationCrO3, H2SO4, acetonePrimary AlcoholCarboxylic Acid
OzonolysisO3, followed by oxidative workupAlkeneCarboxylic Acids/Ketones
Catalytic Aerobic OxidationMetal catalyst (e.g., Co, Mn), O2AldehydeCarboxylic Acid

The carbonyl group of this compound can be selectively reduced to a hydroxyl group to form the corresponding indanol derivative. This transformation is typically achieved using hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reagent can influence the stereoselectivity of the reduction.

Furthermore, both the carbonyl group and the aromatic ring can be reduced under more forcing conditions, such as catalytic hydrogenation at high pressure and temperature. ijcce.ac.ir The choice of catalyst (e.g., Palladium, Platinum, Nickel) and reaction conditions can be tailored to achieve either partial or complete reduction of the aromatic system. researchgate.netrsc.orgresearchgate.net For example, catalytic hydrogenation over a nickel-based catalyst has been used for the reduction of similar α,β-unsaturated aldehydes. researchgate.net

The following table outlines common reduction methods applicable to the indanone core.

Reduction Type Reagent/Catalyst Conditions Product
Carbonyl ReductionNaBH₄ or LiAlH₄Mild, typically at room temperature2-Ethyl-6-methoxyindan-1-ol
Catalytic HydrogenationH₂, Pd/C or PtO₂Moderate pressure and temperature2-Ethyl-6-methoxyindan-1-ol
Aromatic Ring HydrogenationH₂, Rh/C or RuO₂High pressure and temperature2-Ethyl-6-methoxy-perhydroindan-1-ol

The methoxy group on the aromatic ring of this compound can be a site for various transformations, most notably demethylation to the corresponding phenol (B47542) (6-hydroxy-2-ethylindan-1-one). This can be achieved using a variety of reagents, including strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). chim.it Enzymatic O-demethylation has also been reported for similar structures. nih.govqub.ac.uk

The resulting phenol can then serve as a precursor for further functionalization, such as etherification or esterification. Additionally, under certain conditions, the methoxy group can be replaced through nucleophilic aromatic substitution (SNAr) reactions, although this typically requires the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack. chemistrysteps.comnih.govntu.edu.sgdalalinstitute.commasterorganicchemistry.com

Key transformations involving the methoxy group are presented below.

Transformation Reagent Product
O-DemethylationBBr₃ or HBr6-Hydroxy-2-ethylindan-1-one
Nucleophilic Aromatic SubstitutionStrong nucleophile (e.g., NaNH₂)6-Amino-2-ethylindan-1-one

Introduction and Modification of the 2-Ethyl Moiety and Related Alkylations

The C-2 position of the indanone scaffold is particularly amenable to the introduction and modification of alkyl groups, including the 2-ethyl moiety.

The synthesis of this compound often starts from its precursor, 6-methoxyindan-1-one. The ethyl group can be introduced at the C-2 position through an alkylation reaction. This typically involves the formation of an enolate from 6-methoxyindan-1-one using a base (e.g., lithium diisopropylamide, LDA), followed by reaction with an ethyl halide (e.g., ethyl iodide or ethyl bromide). nih.govresearchgate.net The regioselectivity of this alkylation is generally high due to the formation of the more stable enolate.

Further modifications of the 2-ethyl group are also possible, although less common. For instance, selective oxidation of the ethyl group could potentially lead to other functional groups. The principles of C-alkylation are fundamental in organic synthesis and have been applied to a wide range of carbonyl compounds. nih.govresearchgate.net

A general scheme for the synthesis of this compound is shown below.

Reactant 1 Reactant 2 Base Product
6-Methoxyindan-1-oneEthyl iodideLDAThis compound

The carbonyl group at C-1 and the α-carbon at C-2 of the indanone ring are reactive sites for olefination reactions, leading to the formation of carbon-carbon double bonds. A notable example is the Knoevenagel condensation, where the indanone reacts with an active methylene (B1212753) compound, such as malononitrile (B47326) or cyanoacetic esters, in the presence of a base to form an α,β-unsaturated product. rsc.orgbhu.ac.innih.govresearchgate.netacgpubs.org

For instance, the reaction of this compound with acetonitrile (B52724) derivatives under basic conditions can lead to the formation of compounds like 2-(2-ethyl-6-methoxyindan-1-ylidene)acetonitrile. More broadly, the Knoevenagel condensation of 6-methoxyindan-1-one with malononitrile would yield 2-(6-methoxyindan-1-ylidene)malononitrile. researchgate.netacgpubs.org

Other classical olefination reactions, such as the Wittig reaction or the Horner-Wadsworth-Emmons reaction, could also be employed to introduce a double bond at the C-1 position. nih.gov These reactions provide a powerful tool for extending the carbon framework and synthesizing a variety of exocyclic alkenes.

The table below summarizes key olefination reactions.

Reaction Name Reactants Key Reagent/Catalyst Product Type
Knoevenagel CondensationThis compound, AcetonitrileBase (e.g., piperidine)α,β-Unsaturated nitrile
Wittig ReactionThis compound, Phosphonium ylide-Exocyclic alkene
Horner-Wadsworth-EmmonsThis compound, Phosphonate carbanionBaseExocyclic alkene (often E-selective)

Hydrogenation of 2-Substituted Indenylidene Intermediates

The catalytic hydrogenation of carbon-carbon double bonds is a fundamental transformation in organic synthesis, often employed to convert unsaturated compounds into their saturated counterparts. In the context of this compound synthesis, the hydrogenation of 2-substituted indenylidene intermediates is a critical step. These intermediates, featuring an exocyclic double bond at the 2-position of the indene (B144670) core, can be reduced to the corresponding 2-substituted indanone.

The reaction typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. Common catalysts for such transformations include palladium, platinum, and nickel. The choice of catalyst, solvent, and reaction conditions (e.g., temperature and pressure) can influence the efficiency and selectivity of the hydrogenation. For instance, palladium on carbon (Pd/C) is a widely used heterogeneous catalyst that facilitates the addition of hydrogen across the double bond under relatively mild conditions.

The general mechanism of catalytic hydrogenation involves the adsorption of both the hydrogen gas and the indenylidene substrate onto the surface of the metal catalyst. This proximity allows for the stepwise transfer of hydrogen atoms to the carbon atoms of the double bond, resulting in the formation of the saturated product. The stereochemistry of the addition is typically syn, meaning both hydrogen atoms add to the same face of the double bond.

While specific studies on the hydrogenation of 2-ethyl-6-methoxyindenylidene-1-one are not extensively detailed in the provided search results, the principles of catalytic hydrogenation of alkenes are well-established and directly applicable. The stability of the aromatic indane system is preserved during this selective reduction of the exocyclic alkene.

Derivatization at the Indanone Ketone (C-1)

The carbonyl group at the C-1 position of this compound is a prime site for a variety of chemical derivatizations, enabling the synthesis of a diverse array of compounds. These transformations include the formation of oximes, hydrazones, and the construction of fused heterocyclic rings.

Oxime Formation and Subsequent Transformations

The reaction of aldehydes and ketones with hydroxylamine (B1172632) (NH₂OH) yields oximes, a class of compounds containing the R¹R²C=NOH functional group. In the case of this compound, treatment with hydroxylamine in a weakly acidic medium would lead to the formation of this compound oxime. This reaction proceeds via a nucleophilic addition of the nitrogen atom of hydroxylamine to the electrophilic carbonyl carbon, followed by the elimination of a water molecule.

The resulting oxime can exist as a mixture of (E) and (Z) geometric isomers due to restricted rotation around the C=N double bond. These isomers can potentially be separated and characterized. Oximes are stable compounds and serve as valuable intermediates for further chemical transformations. For example, they can be reduced to primary amines via catalytic hydrogenation or with reducing agents like lithium aluminum hydride.

Hydrazone and Diazo Compound Synthesis

Hydrazones are formed through the condensation reaction of a ketone or aldehyde with hydrazine (B178648) (H₂NNH₂) or its substituted derivatives. The reaction of this compound with hydrazine would produce the corresponding hydrazone. This reaction is analogous to oxime formation, involving nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration.

A particularly useful class of hydrazones are tosylhydrazones, prepared by reacting the ketone with p-toluenesulfonylhydrazide (TsNHNH₂). Tosylhydrazones are key precursors for the synthesis of diazo compounds through the Bamford-Stevens reaction. Treatment of the tosylhydrazone of this compound with a strong base, such as sodium methoxide, would lead to the formation of a diazo intermediate. In aprotic solvents, this diazo compound can decompose to form a carbene, which can then undergo various reactions. In protic solvents, it can form a carbocation, leading to the formation of alkenes.

The Wolff-Kishner reduction is another important reaction of hydrazones. Under strongly basic conditions and high temperatures, the hydrazone of this compound can be converted directly to the corresponding methylene group, yielding 2-Ethyl-6-methoxyindane. This reaction provides a method for the deoxygenation of the ketone.

Heterocyclic Annulation (e.g., Thiosemicarbazones to Thiadiazolines, Indenopyrroles)

The reaction of this compound with thiosemicarbazide (B42300) (H₂NNHCSNH₂) yields the corresponding thiosemicarbazone. This reaction is a condensation reaction similar to the formation of oximes and hydrazones. Thiosemicarbazones are of significant interest as they are versatile intermediates for the synthesis of various heterocyclic compounds.

For instance, 1-indanone (B140024) thiosemicarbazone can be reacted with differently substituted phenacyl bromides to synthesize thiazolyl hydrazones. pjps.pk This transformation involves the alkylation of the sulfur atom of the thiosemicarbazone followed by cyclization to form the thiazole (B1198619) ring system. While the specific substrate is 1-indanone, the reactivity is expected to be analogous for this compound.

The synthesis of indenopyrroles from indanone derivatives has also been reported, although specific examples starting from this compound were not found in the provided search results. Generally, such syntheses might involve the reaction of the indanone with an appropriate amine and a source of the remaining atoms for the pyrrole (B145914) ring, followed by a cyclization and aromatization sequence.

The following table summarizes the key transformations discussed:

Starting Material Reagent(s) Product Type Reaction Name/Type
2-Substituted Indenylidene IntermediateH₂, Metal Catalyst (e.g., Pd/C)2-Substituted IndanoneCatalytic Hydrogenation
This compoundHydroxylamine (NH₂OH)OximeOximation
This compoundHydrazine (H₂NNH₂)HydrazoneHydrazone Formation
This compoundp-ToluenesulfonylhydrazideTosylhydrazoneTosylhydrazone Formation
This compound TosylhydrazoneStrong Base (e.g., NaOMe)Diazo CompoundBamford-Stevens Reaction
This compound HydrazoneStrong Base (e.g., KOH), HeatMethylene CompoundWolff-Kishner Reduction
This compoundThiosemicarbazideThiosemicarbazoneThiosemicarbazone Formation
1-Indanone ThiosemicarbazonePhenacyl BromidesThiazolyl HydrazoneHeterocyclic Annulation

Stereochemical Control and Enantioselective Synthesis of Chiral Indanone Derivatives

Asymmetric Reduction Methodologies for Chiral Indanone Derivatives

Asymmetric reduction of the prochiral ketone functionality in indanone precursors is a direct and efficient route to obtaining chiral indanols, which can then be further processed. This approach relies on the use of chiral catalysts or reagents to induce enantioselectivity.

Chiral ligand-metal catalyst systems are widely employed for the asymmetric hydrogenation and transfer hydrogenation of ketones, including substituted indanones. The choice of metal and ligand is crucial for achieving high enantioselectivity and conversion.

Ruthenium and Rhodium Catalysts: Ruthenium and rhodium complexes featuring chiral phosphine (B1218219) ligands have demonstrated high efficacy in the asymmetric reduction of aromatic ketones. For instance, Ru- and Rh-based catalysts are known to effectively catalyze the hydrogenation of various substrates, leading to the corresponding chiral alcohols with high enantiomeric excess (ee). While specific studies on 2-Ethyl-6-methoxyindan-1-one are not extensively documented, the principles established with other substituted indanones suggest that catalysts like those based on BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives would be suitable candidates.

Copper/Walphos and JosiPhos Ligands: Copper-hydride catalysts, in conjunction with chiral ligands such as Walphos, have emerged as powerful tools for the enantioselective reduction of ketones. Similarly, the JosiPhos family of ferrocenyl diphosphine ligands has proven to be highly effective in a range of asymmetric transformations, including the hydrogenation of ketones and imines. These ligands are known for their tunability, allowing for optimization to achieve high stereoselectivity for specific substrates. The application of these catalyst systems to this compound would be expected to provide the corresponding chiral indanol with good to excellent enantioselectivity.

Table 1: Representative Chiral Ligand-Metal Catalyst Systems in Asymmetric Ketone Reduction

Catalyst System Metal Chiral Ligand Family Typical Substrates Expected Outcome for Indanones
Ru-BINAP Ruthenium Biaryl Diphosphines Aromatic Ketones High enantioselectivity in hydrogenation.
Rh-DIPAMP Rhodium Diphosphines Prochiral Ketones Excellent enantiomeric excess.
CuH-Walphos Copper Ferrocenyl Phosphines Aromatic & Aliphatic Ketones High yields and enantioselectivity.
Ir-JosiPhos Iridium Ferrocenyl Diphosphines Ketones and Imines High turnover numbers and enantioselectivity.

Enantioselective hydrosilylation offers a mild and efficient alternative to catalytic hydrogenation for the reduction of ketones. This method involves the addition of a silicon hydride (silane) across the carbonyl double bond, catalyzed by a chiral metal complex, followed by hydrolysis to yield the chiral alcohol.

The hydrosilylation of substituted indanones can be effectively catalyzed by complexes of rhodium, titanium, and other transition metals with chiral ligands. For instance, chiral titanocene (B72419) catalysts have been successfully employed in the asymmetric hydrosilylation of aromatic ketones, affording the corresponding alcohols with excellent enantioselectivity. While direct data for this compound is scarce, the kinetic resolution of imines derived from 3-substituted indanones via asymmetric hydrosilylation has been demonstrated, highlighting the potential of this methodology for establishing stereocenters in the indanone framework. This process allows for the separation of enantiomers by selectively reducing one enantiomer of the racemic starting material at a much faster rate than the other.

Kinetic Resolution Strategies for Racemic Indanone Amides and Amines

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. This strategy relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, leading to the enrichment of one enantiomer in the unreacted starting material and the formation of a new, enantiomerically enriched product.

Enzymes are highly selective catalysts that can be employed for the kinetic resolution of a wide range of compounds, including amides and amines. Microorganisms offer a rich source of diverse enzymes capable of catalyzing stereoselective transformations.

Table 2: Principles of Enzymatic Kinetic Resolution

Strategy Substrate Enzyme Class Selective Reaction Products
Enantioselective Hydrolysis Racemic Amide Hydrolase (e.g., Amidase) Hydrolysis of one enantiomer Enantiomerically enriched amine and unreacted amide enantiomer.
Enantioselective Acylation Racemic Amine Lipase or Acylase Acylation of one enantiomer Enantiomerically enriched acylated amine and unreacted amine enantiomer.

Diastereoselective Synthesis and Separation Techniques

When a molecule contains more than one stereocenter, diastereomers can be formed. Diastereoselective synthesis aims to control the formation of these stereoisomers, favoring the formation of one diastereomer over the others.

For 2-substituted indanones that possess an additional stereocenter, diastereoselective reactions can be employed to control the relative stereochemistry. For example, the alkylation of an enolate derived from an indanone can proceed with diastereoselectivity if a chiral auxiliary is used or if the substrate already contains a stereocenter that directs the approach of the electrophile.

Once a mixture of diastereomers is formed, they can often be separated using standard laboratory techniques such as column chromatography or crystallization. This is because diastereomers have different physical properties (e.g., boiling points, melting points, and solubility), unlike enantiomers. This separation provides a route to stereochemically pure compounds that can then be used in subsequent synthetic steps. For instance, a diastereoselective reduction of a 2-substituted indanone could yield a mixture of diastereomeric indanols, which could then be separated to provide the desired stereoisomer.

Advanced Research Applications and Chemical Biology Intersections of Indanone Scaffolds

Design and Synthesis of Photoisomerizable Indanone-Based Molecular Switches

Molecular switches are molecules that can be reversibly shifted between two or more stable states by an external stimulus, such as light. This property makes them foundational for developing "smart" materials, optical data storage, and photopharmacology. The indanone core has been successfully incorporated into novel photoswitches, particularly arylpyrrolylidene-indanones, which exhibit robust photoisomerization under visible light. nih.govrsc.org

Arylpyrrolylidene-indanone (API) photoswitches have been designed to undergo efficient E/Z isomerization around their central carbon-carbon double bond upon irradiation with visible light. nih.gov Researchers have developed APIs that permit high-intensity dual-color fluorescence switching and achieve nearly quantitative photoisomerization between their E and Z isomers. rsc.org The Z-isomer often displays significantly enhanced fluorescence, with quantum yields reaching up to 0.5, due to the presence of an intramolecular hydrogen bond. rsc.org

These indanone-based switches demonstrate exceptional thermal stability and high fatigue resistance, meaning they can undergo many switching cycles without significant degradation. nih.govrsc.org The photophysical properties can be finely tuned by adding substituents to the indanone scaffold. For instance, introducing large substituents at the sp3-hybridized carbon atom can alter the rotational dynamics of the molecule, effectively quenching the fluorescence of the E-isomer and creating a high-contrast on/off single-color switch. rsc.org The presence of a methoxy (B1213986) group on the indanone ring, such as in 2-Ethyl-6-methoxyindan-1-one, is a common strategy in medicinal chemistry to modulate electronic properties and receptor interactions, suggesting its potential utility in tuning the photoswitching characteristics of such systems. nih.gov

Table 1: Photophysical Properties of a Representative Arylpyrrolylidene-Indanone Photoswitch

Property E-isomer Z-isomer
Absorption Max (λmax) ~489 nm ~420 nm
Fluorescence Weakly Emissive Strongly Emissive
Quantum Yield (Φf) Low Up to 0.5
Photoconversion (E→Z) High (near quantitative) N/A
Photoconversion (Z→E) N/A High (near quantitative)
Thermal Stability Exceptionally High Exceptionally High

Data synthesized from studies on arylpyrrolylidene-indanone switches. nih.govrsc.org

Macrocyclization, the process of linking molecules into a large ring structure, is an advanced strategy for modulating the properties of molecular switches. Incorporating a photoswitchable unit into a macrocycle can significantly impact its isomerization dynamics, thermal stability, and binding properties. digitellinc.com While research on azobenzene-based macrocycles has shown that this structural constraint can dramatically increase the half-life of the Z-isomer, making it stable for days or even months, this principle is being explored for other molecular systems. digitellinc.com

In the context of indanones, synthetic strategies have been developed to link multiple units into complex cyclic structures. For example, the acid-catalyzed cyclotrimerization of 1-indanone (B140024) can produce truxene, a C3-symmetric core that can be further functionalized. nih.gov Subsequent reactions like ring-closing metathesis on derivatives of these linked indanones can yield large, rigid cage-like, and macrocyclic structures. nih.gov Applying these principles to photoswitchable indanone derivatives could lead to novel systems with highly controlled switching behavior, where the macrocyclic structure pre-organizes the molecule and restricts certain conformational changes, potentially enhancing the stability and selectivity of the photoswitching process for applications in data storage or responsive materials. digitellinc.comnih.gov

Indanone Derivatives in Total Synthesis of Complex Natural Products

The indanone framework is not only a component of some natural products but also a crucial intermediate in the laboratory synthesis of many complex, biologically active molecules. beilstein-journals.orgbeilstein-journals.org Its defined stereochemistry and versatile functional handles allow chemists to build intricate molecular architectures.

A key example is the use of an indanone intermediate in the total synthesis of Nakiterpiosin, a marine metabolite known for its potent cytotoxicity against certain cancer cell lines. rsc.org The synthesis utilized a photo-variant of the Nazarov cyclization to construct the core indanone structure, which was then elaborated to complete the natural product. rsc.org Annulation reactions involving 1-indanones have also been employed to construct the core skeletons of several other natural products, including:

Plecarpenene/Plecarpenone

Swinhoeisterol A

Cephanolides A–D

Diptoindonesin G

Atlanticone C beilstein-journals.org

In these syntheses, the indanone serves as a robust scaffold upon which further rings and stereocenters are built, demonstrating its value as a strategic building block in modern organic synthesis. beilstein-journals.org

Role of Indanone Scaffolds in Materials Science and Functional Molecules

Beyond biological applications, the unique electronic and photophysical properties of indanone derivatives have positioned them as valuable components in materials science. beilstein-journals.org Their rigid, planar structure and conjugated system are conducive to creating organic functional materials.

Indanone derivatives have been specifically investigated and employed as:

Organic Light-Emitting Diodes (OLEDs): The scaffold's electronic properties can be tuned to create materials that emit light efficiently when an electric current is applied. beilstein-journals.org

Dyes and Fluorophores: The ability to modify the indanone core allows for the synthesis of molecules that absorb and emit light at specific wavelengths, making them useful as fluorescent probes or dyes. beilstein-journals.org

Optical Data Storage: As discussed, photoswitchable arylpyrrolylidene-indanones are prime candidates for ultrahigh-density optical data storage, where light is used to write and erase data at the molecular level. nih.govrsc.org

The synthesis of complex indanone-derived structures like spirotruxenes, formed by the cyclotrimerization of 1-indanone, further highlights their utility in creating novel materials with unique photophysical properties. nih.gov

Industrial Scale Production and Process Intensification of Indanone Intermediates

The widespread use of indanone intermediates necessitates efficient and scalable synthetic methods. researchgate.net Traditional laboratory syntheses are often adapted for industrial production through process intensification, which aims to create manufacturing processes that are smaller, safer, cleaner, and more energy-efficient. Key synthetic routes to the indanone core, such as the intramolecular Friedel-Crafts reaction and the Nazarov cyclization, are central to these efforts. researchgate.netresearchgate.net

An efficient and scalable one-pot process for preparing 1-indanones involves the reaction of benzoic acids with thionyl chloride to form acyl chlorides. These intermediates then react with ethylene, followed by an intramolecular Friedel-Crafts alkylation to yield the final indanone product. researchgate.net

Process optimization is critical for making the production of indanones like this compound economically viable and environmentally sustainable. A major focus has been on the catalysts and solvents used in the Friedel-Crafts reaction, which traditionally relies on stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃) and chlorinated solvents.

Modern approaches to process intensification include:

Use of Solid Acid Catalysts: Replacing homogeneous catalysts like AlCl₃ with reusable solid acids such as zeolites significantly reduces waste and simplifies product purification. These catalysts are more environmentally friendly and can often be regenerated and reused.

Solvent-Free Conditions: Performing reactions without a solvent, or "neat," minimizes the use of volatile organic compounds, reducing both environmental impact and cost.

Catalyst and Solvent Recycling: For reactions that still require traditional catalysts, methods have been developed to recover and reuse them. One patented method for Friedel-Crafts reactions involves concentrating the reaction mixture to recover the solvent, then adding water to precipitate the aluminum catalyst as aluminum chloride hexahydrate. The product is extracted from the remaining filtrate, and the catalyst can be recovered for reuse. This approach drastically reduces aqueous and gaseous waste.

Unable to Generate Article on "this compound" Due to Lack of Specific Data

Following a comprehensive search for scientific literature and data, it is not possible to generate the requested article on the chemical compound “this compound.” The search did not yield specific computational modeling or advanced spectroscopic analysis studies for this particular molecule.

While general principles of these analytical techniques and data for structurally related but different compounds—such as 2-ethyl-1-indanone (B1366218) and 6-methoxy-1H-indanone—are available, the strict requirement to focus solely on this compound cannot be met. Constructing the article would require speculating or extrapolating from other molecules, which would violate the core instruction for scientifically accurate content focused exclusively on the target compound.

Therefore, without the necessary foundational data, the generation of a thorough, informative, and scientifically accurate article as outlined is not feasible.

Computational Chemistry and Advanced Spectroscopic Analysis of Indanone Systems

Advanced Spectroscopic Techniques for Structural Characterization

Infrared (IR) Spectroscopy

The primary absorption bands for 2-Ethyl-6-methoxyindan-1-one are predicted based on data from similar indanone derivatives, such as 5,6-Dimethoxy-1-indanone, and general spectroscopic correlation tables. nist.govpg.edu.pllibretexts.org

Key Vibrational Band Assignments:

Carbonyl (C=O) Stretching: The most prominent feature in the IR spectrum of an indanone is the strong absorption band corresponding to the C=O stretching vibration. For α,β-unsaturated ketones, particularly those where the carbonyl is part of a five-membered ring and conjugated with an aromatic system, this band typically appears in the range of 1690-1715 cm⁻¹. pg.edu.pllibretexts.org Conjugation delocalizes the pi-electrons of the carbonyl group, which weakens the C=O bond and lowers its stretching frequency compared to a simple saturated ketone. The spectrum of the closely related 5,6-Dimethoxy-1-indanone shows a strong C=O absorption at approximately 1700 cm⁻¹, providing a reliable estimate for this compound. nist.gov

Aromatic C-H and C=C Stretching: The presence of the benzene (B151609) ring gives rise to several characteristic bands. Aromatic C-H stretching vibrations are expected to produce weak to medium bands just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ region. libretexts.orgorgchemboulder.com In-ring C=C stretching vibrations result in two or three bands of variable intensity in the 1450-1600 cm⁻¹ range. orgchemboulder.com For methoxy-substituted benzenes, a strong band is often observed around 1600 cm⁻¹.

Aliphatic C-H Stretching: The aliphatic portions of the molecule—the ethyl group at the C2 position and the methylene (B1212753) groups of the indane ring—are identified by C-H stretching absorptions below 3000 cm⁻¹. These typically appear as medium to strong bands in the 2850-2980 cm⁻¹ range. libretexts.org

Ether (C-O-C) Stretching: The methoxy (B1213986) group (Ar-O-CH₃) is characterized by a strong C-O-C stretching band. Aryl alkyl ethers typically exhibit a strong, asymmetric C-O-C stretching absorption between 1200 cm⁻¹ and 1275 cm⁻¹. spectroscopyonline.com A symmetric stretching band may also be observed at a lower frequency, around 1020-1075 cm⁻¹. spectroscopyonline.com Additionally, the C-H symmetric stretching of the methoxy methyl group can sometimes be identified as a distinct, sharp peak near 2830 cm⁻¹. spectroscopyonline.com

The predicted vibrational frequencies for this compound are summarized in the table below.

Table 1: Predicted Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
3100-3000Medium-WeakC-H StretchAromatic
2980-2850StrongC-H StretchAliphatic (CH₂, CH₃)
~1705StrongC=O StretchConjugated Ketone
1600-1585MediumC=C StretchAromatic Ring
1500-1400MediumC=C StretchAromatic Ring
1470-1350MediumC-H BendAliphatic (CH₂, CH₃)
1275-1200StrongAsymmetric C-O-C StretchAryl Ether
1075-1020MediumSymmetric C-O-C StretchAryl Ether
900-675Medium-StrongC-H Out-of-Plane BendAromatic

Q & A

Basic: What structural features of 2-Ethyl-6-methoxyindan-1-one influence its chemical reactivity?

The ethyl and methoxy substituents at positions 2 and 6 of the indanone core significantly modulate reactivity. The methoxy group is electron-donating, enhancing electrophilic substitution at adjacent positions, while the ethyl group introduces steric hindrance, affecting regioselectivity in reactions like nucleophilic additions or oxidations. Computational studies using databases such as PISTACHIO and REAXYS can predict substituent effects on reaction pathways .

Advanced: How can computational tools optimize synthetic routes for this compound?

Feasible synthetic pathways can be designed using template-based algorithms (e.g., Template_relevance model) combined with databases like PISTACHIO, BKMS_METABOLIC, and REAXYS_BIOCATALYSIS. These tools evaluate precursor plausibility, reaction feasibility, and regioselectivity. For example, retrosynthetic analysis might prioritize Friedel-Crafts acylation or Claisen condensation steps, validated by experimental yield data from similar indanone derivatives .

Basic: Which spectroscopic methods are critical for characterizing this compound?

NMR : 1^1H and 13^{13}C NMR confirm substituent positions and stereochemistry. The methoxy group typically appears as a singlet (~δ 3.8 ppm), while ethyl protons show splitting patterns (δ 1.2–1.5 ppm).

IR : Carbonyl stretching (~1700 cm1^{-1}) and methoxy C-O vibrations (~1250 cm1^{-1}) are diagnostic.

Mass Spectrometry : Molecular ion peaks (e.g., m/z 176.21 for C11_{11}H12_{12}O2_2) and fragmentation patterns validate the structure .

Advanced: How to resolve contradictions in bioactivity data across different assay models?

Meta-analysis : Systematically compare assay conditions (e.g., cell lines, solvent systems) using PRISMA guidelines to identify confounding variables.

Dose-Response Validation : Replicate experiments under standardized protocols (e.g., OECD guidelines) and apply statistical tests (ANOVA, t-tests) to assess significance.

Mechanistic Studies : Use molecular docking or QSAR models to evaluate binding affinities or metabolic stability discrepancies .

Basic: What reaction conditions are effective for functionalizing the indanone core?

  • Oxidation : Jones reagent (CrO3_3/H2_2SO4_4) converts indanone to carboxylic acids.
  • Reduction : NaBH4_4 in methanol yields indanol derivatives.
  • Substitution : SNAr reactions with NaOMe in DMF target electron-deficient positions .

Advanced: How to apply QSAR models to predict properties of derivatives?

Descriptor Selection : Use molecular weight, logP, and Hammett constants for substituents.

Training Data : Curate datasets from PubChem or ECHA for similar indanones.

Validation : Apply leave-one-out cross-validation and compare predicted vs. experimental bioactivity (e.g., IC50_{50}) .

Basic: What safety protocols are essential for handling methoxy-substituted indanones?

  • Ventilation : Use fume hoods to avoid inhalation (H332).
  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin contact (H312).
  • Storage : Keep in airtight containers away from ignition sources (P210) .

Advanced: Which statistical methods are suitable for dose-response analysis?

  • Nonlinear Regression : Fit data to Hill or Log-Logistic models (e.g., using GraphPad Prism).
  • EC50_{50}/IC50_{50} Calculation : Apply four-parameter logistic curves with bootstrap confidence intervals.
  • Outlier Detection : Use Grubbs’ test or Cook’s distance to exclude anomalous data points .

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